Chloridazon is a selective herbicide belonging to the group of pyridazone - derivatives , which was put on the market by BASF in the 1960s and used mainly in beet cultivation to control annual broad-leafed weeds. It acts by inhibiting photosynthesis and the Hill reaction and is rapidly absorbed through the roots of plants with tranlocation acropetally to all plant parts.
Chloridazon
CAS No.: 1698-60-8
Cat. No.: VC20803355
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1698-60-8 |
---|---|
Molecular Formula | C10H8ClN3O |
Molecular Weight | 221.64 g/mol |
IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3-one |
Standard InChI | InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 |
Standard InChI Key | WYKYKTKDBLFHCY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl |
Colorform | Colorless solid |
Melting Point | 206 °C MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/ Brown, almost odorless. MP: 198-202 °C /technical/ |
Introduction
Chemical Structure and Properties
Chloridazon, also known as Pyrazon or Phenazon, is chemically defined as a pyridazinone that is pyridazin-3(2H)-one substituted by an amino group at position 5, a chloro group at position 4, and a phenyl group at position 2 . Its chemical formula is C10H8ClN3O with a molecular weight of 221.64 g/mol . The compound exists as a pale-yellowish solid under standard conditions and displays specific physicochemical properties that influence its behavior in various environments.
The basic physical and chemical properties of Chloridazon are summarized in the table below:
Property | Value |
---|---|
CAS Number | 1698-60-8 |
Molecular Formula | C10H8ClN3O |
Molecular Weight | 221.64 g/mol |
Physical Appearance | Pale-yellowish solid |
Melting Point | 198-200°C |
Boiling Point | 312.2±52.0°C (Predicted) |
Density | 1.4884 (rough estimate) |
Refractive Index | 1.5330 (estimate) |
Water Solubility | 0.3 g/L (20°C) |
LogP | 1.140 |
pKa | 0.71±0.20 (Predicted) |
The compound exhibits limited solubility in various organic solvents, being slightly soluble in chloroform and methanol, while showing slightly better solubility in DMSO . Its moderate water solubility (0.3 g/L at 20°C) and relatively low LogP value (1.140) indicate that Chloridazon has potential for mobility in aqueous environments, which has implications for its environmental fate and transport in soil and water systems.
Applications and Mode of Action
Chloridazon functions as a systemic soil and leaf herbicide primarily used for pre-emergence and early post-emergence control of annual broadleaf weeds in agricultural settings . Its primary applications include protection of sugar beet and red table beet crops, where it demonstrates selective herbicidal activity against competing vegetation while sparing the crop plants.
The compound's herbicidal action stems from its ability to inhibit photosynthesis in target plants, specifically disrupting photosystem II electron transport, which prevents the conversion of light energy to chemical energy necessary for plant growth and development . By targeting this fundamental metabolic process, Chloridazon effectively suppresses weed growth while allowing tolerant crop species to develop normally.
In agricultural practice, Chloridazon is applied directly to soil before plant emergence or during early development stages of the crop. Its systemic properties allow it to be absorbed by plant roots and translocated to leaves and other tissues, ensuring thorough distribution throughout the target weeds and effective control of the unwanted vegetation.
Interaction with Biological Membranes
Research has demonstrated that Chloridazon exhibits significant interactions with biological membranes, which may partially explain its mode of action and potential toxicity to non-target organisms. Studies involving human erythrocytes and frog adrenergic neuroepithelial synapses have provided valuable insights into the compound's behavior at the cellular level.
When exposed to membrane models, Chloridazon shows preferential interaction with dimyristoylphosphatidylcholine (DMPC) multilayers compared to dimyristoylphosphatidylethanolamine (DMPE) . This selective interaction suggests a higher affinity for phosphatidylcholine, which is predominantly found in the outer monolayer of cell membranes. Scanning electron microscopy has revealed that at concentrations as low as 0.1 mM, Chloridazon induces crenation (shrinkage with an irregular surface) of human erythrocytes . According to the bilayer couple hypothesis, this morphological change results from the preferential insertion of the compound into the phosphatidylcholine-rich external moiety of the red blood cell membrane.
Electrophysiological studies further demonstrate that Chloridazon affects nerve function in a dose-dependent manner. When applied to neuroepithelial synapses, the herbicide causes a reversible decrease in both short-circuit current and potential difference, reducing these parameters to approximately 76% of their control values . Additionally, a significant time-dependent decrease (28%) in the basal values of these bioelectric parameters was observed. These findings align with the hypothesis that Chloridazon perturbs the phospholipid component of nerve fiber membranes, consequently interfering with total ion transport across the nerve-skin junction.
These membrane interactions have significant implications for understanding both the herbicidal efficacy of Chloridazon and its potential toxicity to non-target organisms, including humans and aquatic species.
Environmental Impact and Toxicity
Ecotoxicological Effects
Recent research has investigated the effects of Chloridazon on aquatic organisms at environmentally relevant concentrations. A comprehensive study on signal crayfish (Pacifastacus leniusculus) exposed to Chloridazon at concentrations of 0.45 μg/L and 2.7 μg/L for 30 days revealed significant physiological and histological alterations .
Crayfish exposed to both concentrations exhibited significantly elevated catalase (CAT) activity and glutathione (GSH) levels in hepatopancreas and gill tissues compared to control specimens . These biochemical changes indicate activation of antioxidant defense mechanisms in response to oxidative stress induced by the herbicide. At the higher concentration (2.7 μg/L), Chloridazon exposure resulted in significantly increased levels of several biochemical markers in the haemolymph, including glucose (GLU), lactate (LACT), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) . These alterations suggest disruption of normal metabolic processes and potential hepatic damage.
Histopathological examination revealed structural changes in the tissues of exposed crayfish, including focal dilatation of tubules, increased numbers of fibrillar cells, and haemocyte infiltration in the interstitium . These tissue-level effects were observed at the higher concentration of Chloridazon (2.7 μg/L) and indicate significant damage to organ systems in these aquatic invertebrates.
Perhaps most concerning from an environmental perspective is the finding that a 15-day recovery period following exposure was insufficient to restore normal physiological parameters in the affected crayfish . This persistence of effects suggests potential long-term ecological consequences even after the herbicide is no longer present in the environment at detectable levels.
Human Health Considerations
From a human health perspective, Chloridazon is classified as moderately toxic by ingestion and intraperitoneal exposure routes . Toxicity testing has established an LD50 (lethal dose for 50% of test animals) of 647 mg/kg in oral rat studies . The compound is also identified as a severe eye irritant and has been associated with experimental reproductive effects in animal studies.
Safety data categorize Chloridazon with hazard statements H302 (harmful if swallowed), H317 (may cause an allergic skin reaction), and H410 (very toxic to aquatic life with long-lasting effects) . These classifications reflect the compound's potential for both human toxicity and environmental harm, particularly to aquatic ecosystems.
When subjected to thermal decomposition, Chloridazon emits highly toxic fumes containing chlorine compounds (Cl) and nitrogen oxides (NOx), presenting additional hazards during improper disposal or accidental fires .
Degradation Products and Their Effects
The environmental fate of Chloridazon includes transformation into metabolites that may persist longer than the parent compound. Primary metabolites include chloridazon-desphenyl (Ch-D) and methyl-desphenyl-chloridazon, which have been detected in environmental samples and are subjects of toxicological concern .
Research comparing the effects of the parent compound and its metabolite chloridazon-desphenyl on signal crayfish has revealed that the metabolite may actually induce more severe physiological disruptions than Chloridazon itself. Exposure to chloridazon-desphenyl at environmentally relevant concentrations (0.45 μg/L and 2.7 μg/L) resulted in significantly elevated levels of multiple biochemical markers in crayfish haemolymph, including glucose, lactate, ALT, AST, ammonia, and calcium . The metabolite also caused increased lipid peroxidation (TBARS) levels in hepatopancreas tissue, along with elevated CAT activity and GSH levels in both hepatopancreas and gill tissues.
These findings indicate that the degradation products of Chloridazon may pose equal or potentially greater environmental risks than the original compound, complicating remediation efforts and environmental risk assessments. The persistence of these metabolites in aquatic ecosystems may result in prolonged exposure of non-target organisms, even after the parent compound has degraded.
Remediation Approaches
Efforts to remediate Chloridazon contamination in aquatic environments have focused on adsorption technologies using various materials. Recent research has investigated the efficiency of graphene oxide as an adsorbent for Chloridazon and its metabolites .
Studies have determined the maximum adsorption capacity of graphene oxide for Chloridazon to be approximately 67,180 mg/kg, which is only about 10% lower than the adsorption capacity of activated carbon, the most commonly used commercial sorbent for this herbicide . For the metabolites, graphene oxide exhibited maximum adsorption capacities of 34,299 mg/kg for desphenyl-chloridazon and 36,849 mg/kg for methyl-desphenyl-chloridazon .
These findings suggest that graphene oxide may represent a viable alternative to activated carbon for the remediation of water contaminated with Chloridazon and its degradation products. The relatively high adsorption capacity combined with other potential advantages of graphene-based materials (such as regenerability and selective functionalization) makes this an area of interest for further research and development in environmental remediation technologies.
Other approaches to Chloridazon remediation include biological degradation in fixed-bed bioreactors, which have been studied for their effectiveness in removing the herbicide from contaminated water . These bioremediation strategies rely on microbial degradation processes and represent potentially sustainable approaches to managing Chloridazon contamination in environmental systems.
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